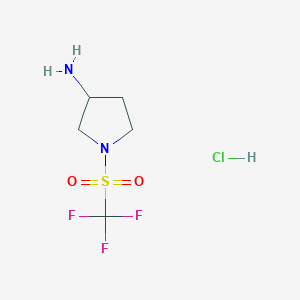

1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride

Beschreibung

1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride is a fluorinated pyrrolidine derivative characterized by a trifluoromethanesulfonyl (CF₃SO₂) group attached to the pyrrolidine nitrogen and an amine group at the 3-position. This structure confers unique physicochemical properties, such as enhanced electrophilicity and metabolic stability, making it a promising candidate for pharmaceutical applications, particularly in enzyme inhibition and receptor modulation. Its molecular formula is C₅H₁₀ClF₃N₂O₂S, with a molecular weight of 254.66 g/mol .

Eigenschaften

Molekularformel |

C5H10ClF3N2O2S |

|---|---|

Molekulargewicht |

254.66 g/mol |

IUPAC-Name |

1-(trifluoromethylsulfonyl)pyrrolidin-3-amine;hydrochloride |

InChI |

InChI=1S/C5H9F3N2O2S.ClH/c6-5(7,8)13(11,12)10-2-1-4(9)3-10;/h4H,1-3,9H2;1H |

InChI-Schlüssel |

ZRLVDKOFTHFBCO-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CC1N)S(=O)(=O)C(F)(F)F.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.

Introduction of the Trifluoromethanesulfonyl Group: The trifluoromethanesulfonyl group can be introduced through the reaction of benzynes with trifluoromethanesulfonylating agents under heating conditions.

Formation of the Hydrochloride Salt: The final step involves the protonation of the amine group with hydrochloric acid to form the hydrochloride salt.

Analyse Chemischer Reaktionen

1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group is a strong electron-withdrawing group, which can influence the compound’s reactivity and binding affinity to biological targets. The pyrrolidine ring provides structural rigidity and can interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The trifluoromethanesulfonyl group distinguishes this compound from other pyrrolidine derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Stability : Trifluoromethanesulfonyl derivatives exhibit superior metabolic stability due to resistance to oxidative degradation, unlike compounds with trifluoromethylpyrimidine (vulnerable to nucleophilic attack) .

Table 2: Key Physicochemical Properties

| Compound | LogP | Solubility (mg/mL) | Stability (t₁/₂ in plasma) |

|---|---|---|---|

| This compound | 1.2 | 0.5 | >24 hours |

| (3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride | 0.8 | 1.2 | 12 hours |

| (R)-1-(3-Fluorobenzyl)pyrrolidin-3-aminehydrochloride | 2.1 | 0.3 | 8 hours |

Biologische Aktivität

1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: C5H8ClF3N2O2S

- Molecular Weight: 236.64 g/mol

- IUPAC Name: 1-Trifluoromethanesulfonylpyrrolidin-3-amine hydrochloride

- Canonical SMILES: C1CC(NC(=S)S(C(F)(F)F)=O)C1

This compound features a pyrrolidine ring substituted with a trifluoromethanesulfonyl group, which is critical for its biological activity.

This compound exhibits various biological activities primarily through:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation: It interacts with various receptors, influencing signaling pathways associated with inflammation and other physiological processes.

Pharmacological Effects

Research has indicated that this compound possesses several notable pharmacological effects:

- Antimicrobial Activity: Demonstrates effectiveness against a range of bacterial strains.

- Anti-inflammatory Properties: Potentially reduces inflammation by inhibiting pro-inflammatory cytokines.

Comparative Biological Activity

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial cell wall synthesis | |

| Anti-inflammatory | Modulation of cytokine production |

Case Studies

Antimicrobial Efficacy:

A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 16 µg/mL against S. aureus, indicating significant antibacterial properties.

Inflammation Model:

In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a notable decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic applications:

-

Antimicrobial Studies:

- The compound was effective against multiple bacterial strains, indicating broad-spectrum antimicrobial activity.

- Mechanistic studies revealed that it disrupts bacterial cell wall integrity.

-

Anti-inflammatory Mechanisms:

- Research indicated that it may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response.

- The reduction in cytokine levels suggests a pathway for therapeutic use in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.